- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

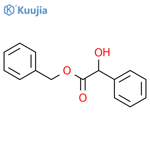

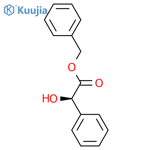

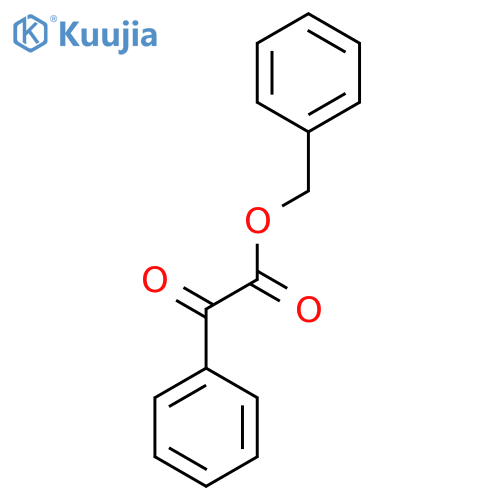

Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)

62977-82-6 structure

Nombre del producto:Benzeneacetic acid, a-oxo-, phenylmethyl ester

Número CAS:62977-82-6

MF:C15H12O3

Megavatios:240.25398

CID:427899

Benzeneacetic acid, a-oxo-, phenylmethyl ester Propiedades químicas y físicas

Nombre e identificación

-

- Benzeneacetic acid, a-oxo-, phenylmethyl ester

-

Benzeneacetic acid, a-oxo-, phenylmethyl ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

Referencia

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt

Referencia

- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials

Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products

Benzeneacetic acid, a-oxo-, phenylmethyl ester Literatura relevante

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

5. Book reviews

62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester) Productos relacionados

- 100117-62-2(Ethyl 3,5-dimethylbenzoylformate)

- 62936-36-1(ETHYL 4-ETHYLBENZOYLFORMATE)

- 66644-68-6(Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)

- 5524-56-1(ethyl 2-(4-methylphenyl)-2-oxoacetate)

- 1603-79-8(Ethyl benzoylformate)

- 2320560-35-6(N-(Acid-PEG2)-N-bis(PEG3-azide))

- 2227777-21-9((1S)-2-amino-1-(3-ethylthiophen-2-yl)ethan-1-ol)

- 80277-87-8(N-(2-Bromophenyl)-2-cyanoacetamide)

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)

- 82659-84-5(methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate)

Proveedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote